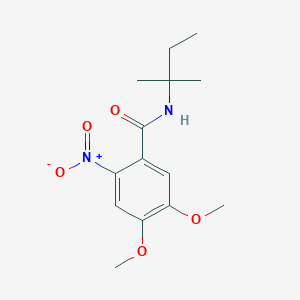![molecular formula C23H16ClFN2O2 B3619290 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3619290.png)
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide
Descripción general
Descripción
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide, also known as CFTR corrector, is a chemical compound that has been extensively studied in the field of cystic fibrosis research. CFTR correctors are small molecules that help to stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for maintaining ion balance in the body. In
Mecanismo De Acción
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide correctors work by stabilizing the this compound protein and helping it to fold correctly. This allows the protein to be transported to the cell surface and function properly. This compound correctors have been shown to work in cells that have certain mutations in the this compound gene, including the F508del mutation, which is the most common mutation in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound correctors have been shown to improve this compound protein function in cells that have certain mutations. This has led to improvements in chloride transport, which is important for maintaining ion balance in the body. This compound correctors have also been shown to improve mucus clearance in the lungs, which can help to reduce the risk of lung infections in cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide correctors is that they are small molecules that can be easily synthesized and tested in the lab. This allows researchers to quickly screen large numbers of compounds for their ability to correct this compound protein function. However, one limitation of this compound correctors is that they may only be effective in cells that have certain mutations. This means that different this compound correctors may be needed for different mutations, which can make drug development more complex.
Direcciones Futuras
There are several future directions for 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide correctors. One direction is the development of combination therapies that target multiple aspects of cystic fibrosis. For example, this compound correctors could be combined with other drugs that target inflammation or infection in the lungs. Another direction is the development of this compound correctors that are effective in cells with different mutations. This could lead to more personalized treatments for cystic fibrosis patients. Finally, there is a need for more research to understand the long-term effects of this compound correctors and their potential side effects.
Aplicaciones Científicas De Investigación
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide correctors have been extensively studied in the field of cystic fibrosis research. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound correctors have been shown to help stabilize the this compound protein and improve its function in cells that have certain mutations. This has led to the development of this compound correctors as potential treatments for cystic fibrosis.
Propiedades
IUPAC Name |
2-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-19-7-5-16(6-8-19)18(14-26)13-17-3-1-2-4-22(17)29-15-23(28)27-21-11-9-20(25)10-12-21/h1-13H,15H2,(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXPYBCADVTRS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-cyanobenzo[b]-1,6-naphthyridin-3-yl)thio]-N-phenylacetamide](/img/structure/B3619213.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619217.png)


![N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide](/img/structure/B3619239.png)
![2-(2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3619242.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3619248.png)
![{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3619253.png)
![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3619256.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3619264.png)
![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3619274.png)

